molecular formula C17H17NO6 B14082335 (4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one

(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one

Cat. No.: B14082335
M. Wt: 331.32 g/mol
InChI Key: ZXKWLZOEJKQYPH-LDADJPATSA-N
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Description

(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexa-2,5-dien-1-one core with a 2-methyl group and a 4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino) substituent, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohexa-2,5-dien-1-one core: This can be achieved through various cyclization reactions.

    Introduction of the 2-methyl group: This step often involves alkylation reactions.

    Attachment of the 4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino) group: This is usually done through esterification or amidation reactions, followed by oxime formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the oxime group to an amine or other reduced forms.

    Substitution: This can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the desired substitution, but may include nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one: shares similarities with other oxime and cyclohexadienone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. Its combination of functional groups and molecular geometry may confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

[(E)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C17H17NO6/c1-10-7-12(5-6-13(10)19)18-24-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3/b18-12+

InChI Key

ZXKWLZOEJKQYPH-LDADJPATSA-N

Isomeric SMILES

CC1=C/C(=N/OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)/C=CC1=O

Canonical SMILES

CC1=CC(=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C=CC1=O

solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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